molecular formula C8H7N3O B7934163 2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one

2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7934163
M. Wt: 161.16 g/mol
InChI Key: ZZGGQKRBGZEHKC-UHFFFAOYSA-N
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Description

Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” involves several steps, starting from basic organic molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Common methods include batch processing and catalytic synthesis.

Chemical Reactions Analysis

Types of Reactions: Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: It reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using specific reducing agents to yield reduced forms.

    Substitution: It participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. For instance, it may have higher affinity for certain enzymes or better stability under specific conditions, making it more suitable for particular applications.

Properties

IUPAC Name

2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQKRBGZEHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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